4-fluoro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Description

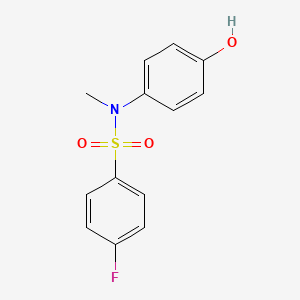

4-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a fluorine atom at the para position of the benzene ring, a methyl group, and a 4-hydroxyphenyl substituent on the sulfonamide nitrogen. Sulfonamides are known for their diverse applications, including enzyme inhibition, antimicrobial activity, and use in cancer therapy .

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-15(11-4-6-12(16)7-5-11)19(17,18)13-8-2-10(14)3-9-13/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHFYWWLDZWBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205214 | |

| Record name | 4-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554438-62-9 | |

| Record name | 4-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554438-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-4-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

4-fluoro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Activity

The compound’s activity and properties are influenced by substituents on the benzene ring and sulfonamide nitrogen. Key analogs include:

Key Observations :

- Fluoro Position : The 4-fluoro substitution (target compound) vs. 2-fluoro () may alter electronic effects and binding affinity in biological systems.

- Hydroxy Group : The 4-hydroxyphenyl group is critical for hydrogen bonding, as seen in fenretinide’s interaction with cellular targets .

- Ethoxy vs.

Enzyme Inhibition

- N-(4-Hydroxyphenyl)maleimide (13): Inhibits monoacylglycerol lipase (MGL) with IC50 = 12.9 μM, retaining selectivity over FAAH (100–300×) .

- Fenretinide (4HPR): Reduces plasma retinol levels via competitive binding to retinol-binding protein (RBP), a mechanism linked to its chemopreventive effects .

Anti-Cancer Activity

- Fenretinide : Demonstrated cytotoxicity against prostate and breast cancer cells, with anti-angiogenic effects (e.g., inhibition of endothelial cell motility) .

- Target Compound : While direct data are lacking, sulfonamides with similar substituents (e.g., 4-hydroxyphenyl) are explored for anti-cancer properties due to their ability to interfere with cellular signaling pathways .

Physicochemical Properties

Notes:

Biological Activity

4-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a fluorine atom, a hydroxyphenyl group, and a sulfonamide group. This unique structure confers distinct chemical and biological properties that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H13FNO3S, with a molecular weight of 295.31 g/mol. The compound's structure includes:

- Fluorine Atom : Enhances lipophilicity and stability.

- Hydroxy Group : Potentially involved in hydrogen bonding.

- Sulfonamide Group : Known for its ability to inhibit enzyme activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, which inhibits their function. Additionally, the fluorine atom may increase binding affinity through enhanced hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 1.52 to 6.31 μM against these cell lines, indicating selective toxicity towards cancerous cells compared to normal breast cells .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX:

| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |

|---|---|---|

| 4e | 0.011 | 3.92 |

| 4g | 0.017 | 1.55 |

| 4h | 0.026 | 2.19 |

These results indicate a high selectivity for CA IX over CA II, suggesting potential therapeutic applications in targeting tumors expressing CA IX .

Anti-inflammatory Activity

The compound has also been explored for anti-inflammatory properties, with derivatives exhibiting dose-dependent inhibition of nitric oxide production in vitro. This suggests a potential role in treating inflammatory conditions .

Case Studies

- Triple-Negative Breast Cancer : A study assessed the efficacy of sulfonamide derivatives similar to this compound against MDA-MB-231 cells. The findings indicated a significant induction of apoptosis, evidenced by increased annexin V-FITC staining in treated cells compared to controls .

- Antibacterial Activity : The compound's derivatives were tested against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing significant inhibition at concentrations around 50 μg/mL, demonstrating its potential as an antibacterial agent .

Q & A

Basic: What are the critical parameters to control during the synthesis of 4-fluoro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide to ensure high yield and purity?

Answer:

Key parameters include precise control of temperature , pH , and reaction time to prevent side reactions and degradation. For example, elevated temperatures may accelerate unwanted byproducts, while improper pH can hinder sulfonamide bond formation. Post-synthesis purification via High-Performance Liquid Chromatography (HPLC) ensures separation of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this sulfonamide derivative?

Answer:

- NMR Spectroscopy : Critical for confirming substituent positions (e.g., fluorine and methyl groups) and verifying hydrogen bonding in the hydroxyphenyl moiety .

- HPLC : Monitors reaction progress and quantifies purity by detecting unreacted intermediates .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O and O–H⋯O interactions) .

Advanced: How can researchers resolve discrepancies in NMR data when analyzing sulfonamide derivatives?

Answer:

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or solvent effects. Strategies include:

- Variable-Temperature NMR : Identifies conformational equilibria by observing signal splitting at low temperatures.

- Computational Modeling : Compares experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- X-ray Crystallography : Provides a static structural reference to cross-validate NMR interpretations .

Advanced: What strategies optimize multi-step syntheses of fluorinated sulfonamides like this compound?

Answer:

- Protective Groups : Temporarily shield reactive sites (e.g., hydroxyl groups) during sulfonylation to prevent side reactions .

- Computational Reaction Path Search : Uses quantum chemical calculations to predict intermediate stability and transition states, reducing trial-and-error experimentation .

- Real-Time Monitoring : Employs inline HPLC or mass spectrometry to track intermediate formation and adjust conditions dynamically .

Basic: What structural features influence the biological activity of this compound?

Answer:

- Sulfonamide Core : Critical for enzyme inhibition (e.g., carbonic anhydrase) via coordination to metal ions in active sites .

- Fluorine Substituent : Enhances metabolic stability and membrane permeability through electronegativity and lipophilicity .

- Hydrogen-Bonding Networks : The 4-hydroxyphenyl group facilitates interactions with biological targets, as observed in crystal structures .

Advanced: How can high-throughput screening (HTS) assess this compound's enzyme inhibitory potential?

Answer:

- Targeted Assays : Use fluorogenic substrates or fluorescence polarization to measure inhibition kinetics against enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Dose-Response Profiling : Quantifies IC50 values under varying pH and temperature conditions to evaluate potency and selectivity.

- Structural Analog Comparison : Benchmarks activity against related sulfonamides to identify structure-activity relationships (SAR) .

Advanced: What computational approaches predict the reactivity of intermediates in sulfonamide synthesis?

Answer:

- Reaction Pathway Simulations : Tools like Gaussian or ORCA model transition states and activation energies for key steps (e.g., sulfonylation or fluorination) .

- Molecular Dynamics (MD) : Simulates solvent effects and steric hindrance to optimize reaction conditions.

- Machine Learning (ML) : Trains models on historical reaction data to predict yields and byproduct formation .

Advanced: How do crystal packing interactions affect the compound's physicochemical properties?

Answer:

- Hydrogen-Bonding Networks : Influence solubility and melting point. For example, O–H⋯O interactions in the crystal lattice correlate with reduced aqueous solubility .

- Thermogravimetric Analysis (TGA) : Measures thermal stability by decomposing crystalline samples under controlled heating.

- Powder X-ray Diffraction (PXRD) : Monitors polymorphic transitions during storage or formulation .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure.

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) before disposal.

- Stability Testing : Store under inert atmosphere (N2 or Ar) to prevent oxidation of the hydroxyphenyl group .

Advanced: How can researchers validate the compound's enzyme inhibition mechanism?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzyme.

- Crystallographic Studies : Resolve co-crystal structures to visualize binding modes (e.g., sulfonamide coordination to zinc in carbonic anhydrase) .

- Mutagenesis Studies : Engineer enzyme active sites to test the necessity of specific residues for inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.